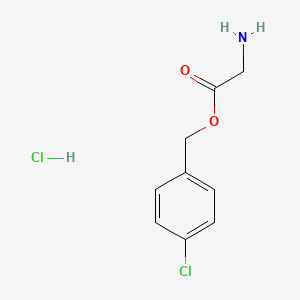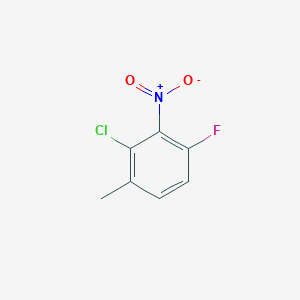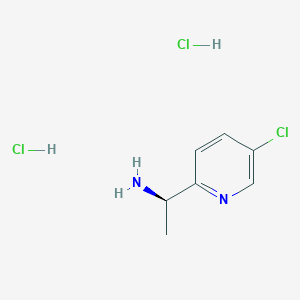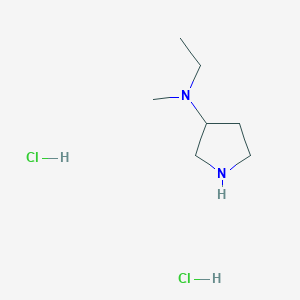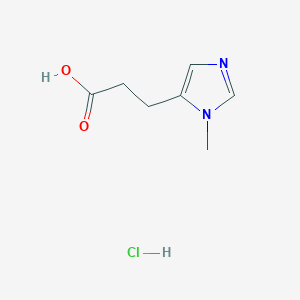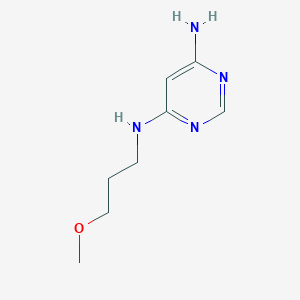![molecular formula C11H8N4O B1493016 2-(6-(furan-3-il)-1H-imidazo[1,2-b]pirazol-1-il)acetonitrilo CAS No. 2098141-33-2](/img/structure/B1493016.png)
2-(6-(furan-3-il)-1H-imidazo[1,2-b]pirazol-1-il)acetonitrilo
Descripción general
Descripción
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticáncer
Los compuestos que contienen los grupos furan y pirazol, como el que se trata, se han estudiado por sus posibles propiedades anticancerígenas. El anillo de furano, en particular, se ha asociado con la actividad citotóxica contra varias líneas celulares de cáncer. Por ejemplo, las calconas con componentes de furano han mostrado promesa en el tratamiento del carcinoma pulmonar . Esto sugiere que nuestro compuesto podría sintetizarse y probarse para su eficacia contra líneas celulares similares, lo que podría conducir a nuevos agentes terapéuticos.
Actividad Antibacteriana
Los derivados del furano son conocidos por su actividad antibacteriana. Se han utilizado en el desarrollo de nuevos fármacos para combatir la resistencia microbiana . La estructura del compuesto podría modificarse para mejorar su interacción con las paredes celulares bacterianas, lo que conduciría a la síntesis de nuevos agentes antibacterianos con posibles aplicaciones en el tratamiento de infecciones causadas por bacterias resistentes a los fármacos.
Aplicaciones Antifúngicas
La presencia de furano en la estructura del compuesto también indica posibles propiedades antifúngicas. Los estudios han demostrado que los derivados del furano pueden inhibir el crecimiento de hongos como Candida albicans a ciertas concentraciones . Esto abre vías para el uso del compuesto en el desarrollo de medicamentos antifúngicos o fungicidas agrícolas.
Propiedades Herbicidas
La investigación sobre compuestos similares que contienen furano ha revelado actividad herbicida, particularmente contra ciertas especies de malezas . El compuesto podría explorarse por su eficacia como herbicida, proporcionando una alternativa ecológica a los herbicidas químicos tradicionales.
Mecanismo De Acción
Target of Action
Compounds containing imidazole, a core structure in the molecule, are known to have a broad range of biological properties and can target various biological pathways .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to affect multiple biochemical pathways due to their broad range of biological properties .
Result of Action
Compounds containing imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Análisis Bioquímico
Biochemical Properties
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also binds to certain proteins, influencing their activity and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π interactions with the active sites of these biomolecules .
Cellular Effects
The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. Additionally, the compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its ability to cross cell membranes, which is mediated by its lipophilic properties .
Subcellular Localization
The subcellular localization of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific organelles or cellular compartments .
Propiedades
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBALAJDQSDGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


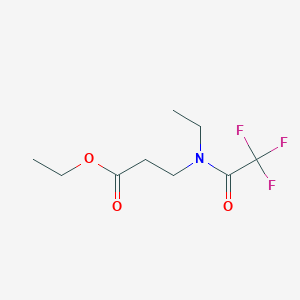
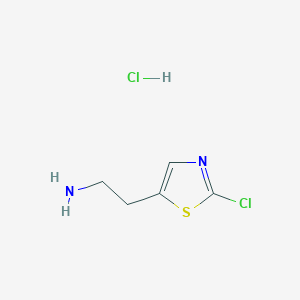
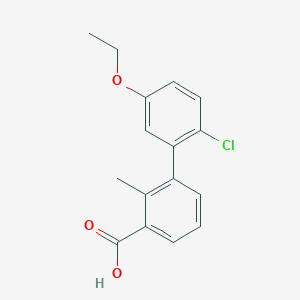
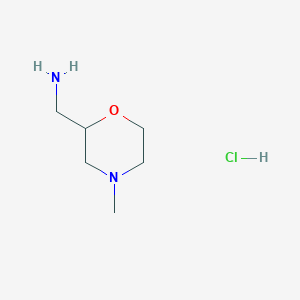

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)
![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)
